

Application Notes and Protocols: Sonogashira Coupling of 4-Bromoveratrole with Alkynes

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Compound of Interest

Compound Name: 4-Bromoveratrole

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Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between the sp^2 -hybridized carbon of an aryl or vinyl halide and the sp -hybridized carbon of a terminal alkyne.[1][2][3] Developed by Kenkichi Sonogashira, this reaction has become a cornerstone in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[3] It typically utilizes a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][4] The mild reaction conditions and high tolerance for a wide variety of functional groups make it an invaluable tool for constructing complex molecular architectures.[2]

This document provides detailed protocols and application notes for the Sonogashira coupling of **4-Bromoveratrole** (1-bromo-3,4-dimethoxybenzene) with various terminal alkynes. The resulting 1,2-dimethoxy-4-(alkynyl)benzene derivatives are important structural motifs found in numerous biologically active compounds and functional materials.

Reaction Principle: The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper cocatalyst.[2][3]

- Palladium Cycle: The active Pd(0) catalyst is generated in situ and undergoes oxidative addition with the aryl halide (**4-Bromoveratrole**).[\[2\]](#)[\[4\]](#)
- Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[\[2\]](#)[\[3\]](#)
- Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex in a key step known as transmetalation.[\[2\]](#)[\[4\]](#)
- Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final arylalkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[\[2\]](#)

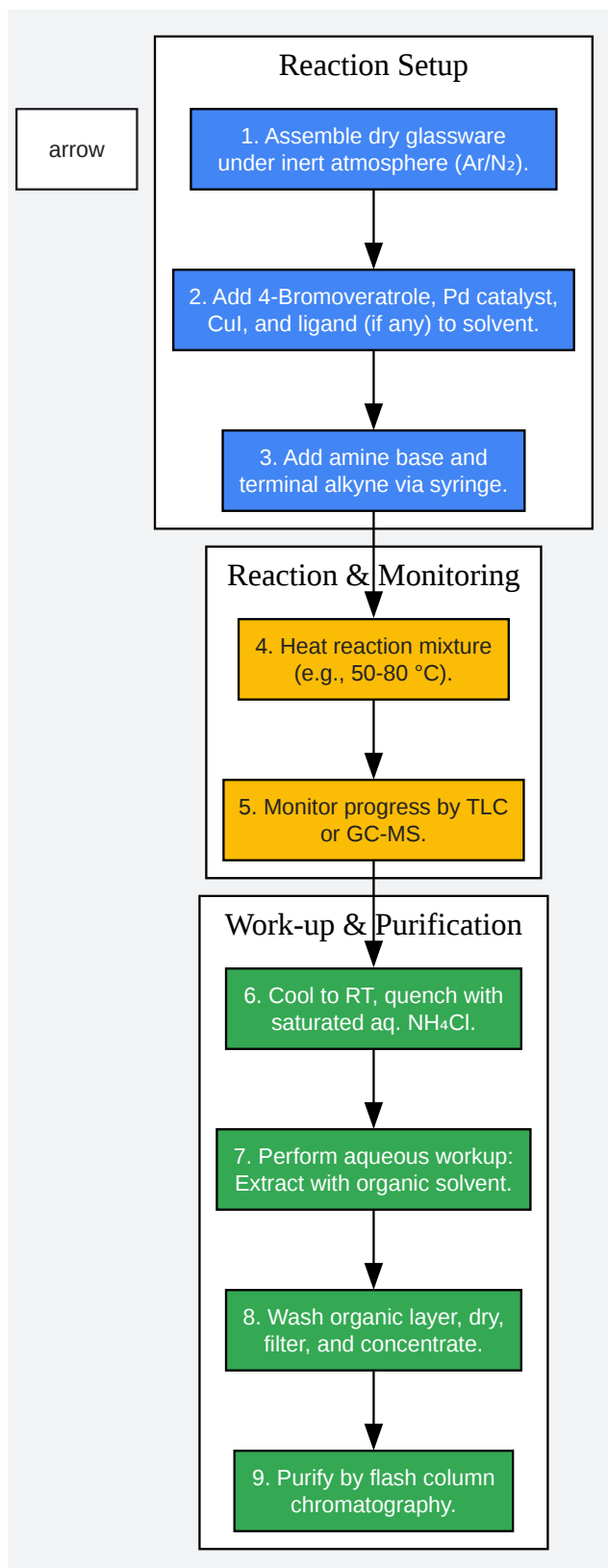
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following sections provide a general procedure and specific examples for the Sonogashira coupling of **4-Bromoveratrole**.

General Protocol

This procedure outlines a standard method for the coupling reaction. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.



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Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

- **Glassware Preparation:** Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).^[2]
- **Reagent Addition:** To a round-bottom flask equipped with a magnetic stir bar, add **4-Bromoveratrole** (1.0 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI , 0.04 mmol, 4 mol%).
- **Solvent and Base:** Add an anhydrous solvent (e.g., THF or Toluene, 10 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).^[5]
- **Alkyne Addition:** Add the terminal alkyne (1.1 mmol) to the reaction mixture dropwise via syringe.^[3]
- **Reaction:** Heat the mixture to the desired temperature (typically 50-80 °C) and stir.
- **Monitoring:** Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the **4-Bromoveratrole** is consumed.^[3]
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate.
 - Wash the organic solution with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.^[3]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.^[6]
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.^[6]

Example 1: Coupling with Phenylacetylene

Reaction: Synthesis of 1,2-dimethoxy-4-(phenylethynyl)benzene.

- **4-Bromoveratrole**: 217 mg (1.0 mmol)
- Phenylacetylene: 121 μ L (1.1 mmol)
- $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$: 14 mg (0.02 mmol)
- CuI : 7.6 mg (0.04 mmol)
- Triethylamine (TEA): 420 μ L (3.0 mmol)
- Solvent (Toluene): 10 mL
- Temperature: 70 $^\circ\text{C}$
- Time: 6 hours
- Yield: Typically high, around 85-95%.

Example 2: Coupling with Trimethylsilylacetylene (TMSA)

Reaction: Synthesis of (3,4-dimethoxyphenylethynyl)trimethylsilane.

- **4-Bromoveratrole**: 217 mg (1.0 mmol)
- Trimethylsilylacetylene: 155 μ L (1.1 mmol)
- $\text{Pd}(\text{PPh}_3)_4$: 23 mg (0.02 mmol)
- CuI : 7.6 mg (0.04 mmol)
- Diisopropylamine (DIPA): 420 μ L (3.0 mmol)
- Solvent (THF): 10 mL
- Temperature: 60 $^\circ\text{C}$

- Time: 8 hours
- Yield: Generally good, around 75-85%. The TMS group can be easily removed under mild basic conditions (e.g., K_2CO_3 in methanol) to yield the terminal alkyne if desired.^[4]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of **4-Bromoveratrole** with various terminal alkynes. Yields are illustrative and may vary based on specific reaction conditions and scale.

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	$Pd(PPh_3)_2Cl_2$ (2)	CuI (4)	TEA	Toluene	70	6	92
2	Trimethylsilylacetylene	$Pd(PPh_3)_4$ (2)	CuI (4)	DIPA	THF	60	8	83
3	1-Hexyne	$Pd(PPh_3)_2Cl_2$ (2)	CuI (4)	TEA	DMF	80	10	78
4	Ethynylbenzene	$Pd(PPh_3)_4$ (2)	CuI (4)	TEA	Toluene	70	6	90
5	4-Ethynylanisole	$Pd(PPh_3)_2Cl_2$ (3)	CuI (5)	DIPA	THF	65	7	88

Applications in Drug Development

The arylalkyne scaffold produced from the Sonogashira coupling of **4-Bromoveratrole** is a prevalent feature in many pharmacologically active molecules. The rigidity and linearity of the alkyne linker are often exploited in drug design to orient functional groups for optimal interaction with biological targets. The dimethoxybenzene moiety is also a common feature in natural products and synthetic drugs, often contributing to binding affinity and modulating pharmacokinetic properties. This synthetic strategy is crucial for creating libraries of complex molecules for high-throughput screening in the discovery of new therapeutic agents.[2][7]

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